molecular formula C18H17NO5 B5780250 methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate

methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate

Cat. No. B5780250
M. Wt: 327.3 g/mol
InChI Key: PTZCVKUZCZBNEH-UHFFFAOYSA-N
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Description

“Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . The compound has been used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B .

Anti-Inflammatory Properties

The compound has been shown to exhibit anti-inflammatory properties by activating the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway, which leads to the suppression of pro-inflammatory cytokines.

Therapeutic Agents

The chiral motif of 2,3-dihydro-1,4 benzodioxane is widely used in various biologically active natural products and therapeutic agents with crucial biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Serotonin Receptors

Some compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . Notable examples include the antihypertensive drug ®-doxazosin, selective α2C adrenergic receptor antagonist, the antidepressant MKC-242, the potent α1D-adrenergic antagonist WB4101, the 5-HT1A receptor agonist BSF-190555, and the natural product flavolignan silybin .

Antihepatotoxic Activities

The natural product flavolignan silybin, found in Silybum marianum Gaertn, recognized for its antihepatotoxic activities, contains the chiral 2,3-dihydro-1,4-benzodioxane ring motifs .

Anti-Graves’ Disease Treatment

A calculation analysis on the molecular structure and energy of 4-methyl-3- [2- (4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1 H -isoindole-5-amido]benzoic acid (COD30) is carried out with the 6-311G (d,p) basis set by the DFT/RB3LYP method as an anti-graves’ disease treatment .

properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11-3-4-13(18(21)22-2)9-14(11)19-17(20)12-5-6-15-16(10-12)24-8-7-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZCVKUZCZBNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate

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